Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
Overview
Description
The compound "Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are relevant to the understanding of the compound . These derivatives are important intermediates in the synthesis of biologically active compounds and have been characterized by various spectroscopic and crystallographic techniques .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For example, one derivative was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Another derivative was synthesized in 52% yield using a low-cost amination process . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination . The synthesis routes are optimized for high yield and may involve catalysts and specific reaction conditions.
Molecular Structure Analysis
The molecular structures of the tert-butyl piperazine-1-carboxylate derivatives are confirmed using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). The piperazine ring often adopts a chair conformation, and the molecules can exhibit different dihedral angles between the rings, indicating flexibility in their structures . Single-crystal XRD is used to determine the precise molecular geometry and to confirm the optimized structures obtained from density functional theory (DFT) calculations .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives can participate in various chemical reactions, including condensation reactions . The presence of functional groups such as bromo, nitro, and amino groups in the derivatives suggests that they can undergo further chemical transformations, which are essential for the synthesis of target molecules with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are studied using computational methods such as DFT. These studies include molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, which provide insights into the reactivity and interaction potential of the molecules . The compounds' vibrational modes are investigated using infrared spectroscopy (FT-IR), which helps in the identification of functional groups and confirmation of molecular structures . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, are also analyzed to understand the solid-state properties .
Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate has been synthesized and characterized in various studies. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a structurally similar compound, characterizing it through spectroscopic methods, and analyzing its structure through X-ray diffraction. The compound was evaluated for antibacterial and anthelmintic activity, showing moderate effectiveness in these areas (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Biological Evaluation
Several studies have explored the biological activities of compounds related to tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, finding moderate activity against various microorganisms (Kulkarni et al., 2016). Another study by Wu et al. (2017) designed, synthesized, and evaluated N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides for their antitumor activities, discovering potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).
Chemical Properties and Applications
Gumireddy et al. (2021) studied a piperazine derivative structurally similar to tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate, noting its pharmacologically useful core and novel chemistry. This indicates the potential application of such compounds in medicinal chemistry (Gumireddy et al., 2021). Praveen et al. (2021) investigated a related compound's anticorrosive properties for carbon steel in acidic environments, demonstrating its effectiveness as a corrosion inhibitor (Praveen et al., 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALSTRGHEVNYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate |
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